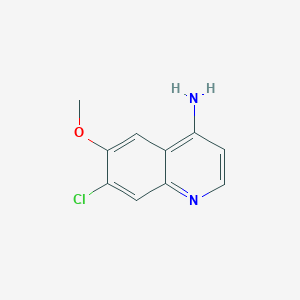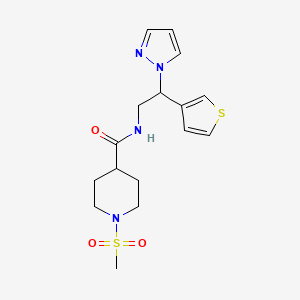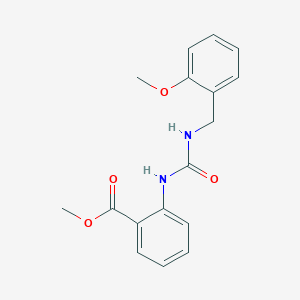
Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to methyl 2-(3-(2-methoxybenzyl)ureido)benzoate involves various chemical strategies. For example, the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an intermediate for natural products with biological activities, was achieved through condensation reactions, optimizing conditions such as catalysts and reaction times for higher yields Lou Hong-xiang, 2012.
Molecular Structure Analysis
The molecular structure of related compounds exhibits interesting features. For instance, the crystal structure of a complex derivative showed two independent molecules in the asymmetric unit, with significant conjugations within the triazene moieties, indicating a detailed molecular arrangement S. Moser, V. Bertolasi, K. Vaughan, 2005.
Chemical Reactions and Properties
Methyl benzoate derivatives undergo various chemical reactions, including hydrogen abstraction and cycloaddition with olefins, leading to the formation of ketones and oxetans. These reactions typically occur via excited singlet states of the esters T. S. Cantrell, 1973.
Physical Properties Analysis
The mesomorphic behavior of certain derivatives, like 1,2-phenylene bis[4-(4-alkoxybenzylideneamino)benzoates, demonstrates the influence of molecular structure on physical properties, such as phase behavior in liquid crystals M. Kuboshita, Y. Matsunaga, H. Matsuzaki, 1991.
Chemical Properties Analysis
The chemical properties of methyl 2-(3-(2-methoxybenzyl)ureido)benzoate derivatives can be influenced by substituents and structural modifications. For example, the introduction of methoxy and cyano groups affects the luminescence properties of synthesized benzoate derivatives, enhancing quantum yields in specific solvents Soyeon Kim et al., 2021.
Scientific Research Applications
Lipase-Catalyzed Transesterification
A study by Vosmann et al. (2008) describes the preparation of lipophilic alkyl benzoates through lipase-catalyzed transesterification, highlighting the enzyme's preference for methoxy-substituted methyl benzoates. This suggests potential pathways for synthesizing related compounds, like Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate, using environmentally friendly catalysts (Vosmann, Wiege, Weitkamp, & Weber, 2008).
Antimicrobial and Molluscicidal Activity
Prenylated benzoic acid derivatives, similar in structural complexity to the compound , have been isolated from Piper aduncum leaves, displaying significant antimicrobial and molluscicidal activities (Orjala, Erdelmeier, Wright, Rali, & Sticher, 1993). This suggests potential bioactive applications for similarly structured compounds (Orjala et al., 1993).
Photochemical Reactions
Cantrell (1973) explored the photochemical reactions of methyl benzoate and its derivatives, indicating that such compounds can undergo processes like hydrogen abstraction and cycloaddition under specific conditions. This information could be useful in understanding the photochemical behavior of Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate (Cantrell, 1973).
Reduction on Yttrium Oxide
The study by King and Strojny (1982) on the reduction of methyl benzoate and benzoic acid on a Y2O3 catalyst highlights the potential for catalytic reduction in the synthesis and modification of similar compounds, offering insights into synthetic pathways that could be applicable to Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate (King & Strojny, 1982).
Insecticidal Activity
Research on methyl benzoate analogs has revealed their insecticidal activity against various pests, suggesting that structural analogs, including potentially Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate, could serve as bioactive agents in pest management (Chen, Rashid, Feng, Feng, Zhang, & Grodowitz, 2018).
Safety and Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may be a cause for concern . The hazard statements associated with it include H302, which means it is harmful if swallowed . Precautionary statements include P264, P270, P301+P312, and P330, which advise washing thoroughly after handling, not eating or drinking while using this product, and rinsing the mouth if swallowed .
properties
IUPAC Name |
methyl 2-[(2-methoxyphenyl)methylcarbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-15-10-6-3-7-12(15)11-18-17(21)19-14-9-5-4-8-13(14)16(20)23-2/h3-10H,11H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPXGJPKTFXGPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

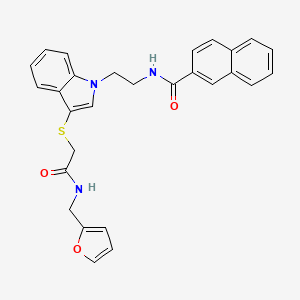
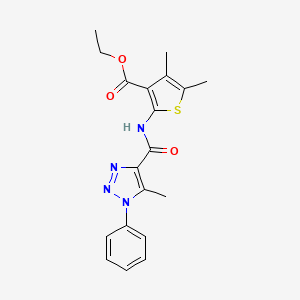
![3-(3-bromophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2496402.png)
![Methyl 2-[2-(2-bromobenzoyl)imino-4-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2496403.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2496404.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2496406.png)

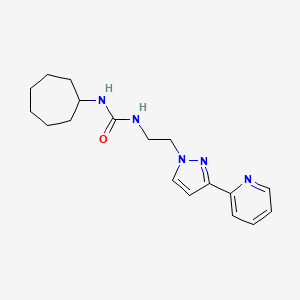
![N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2496409.png)


